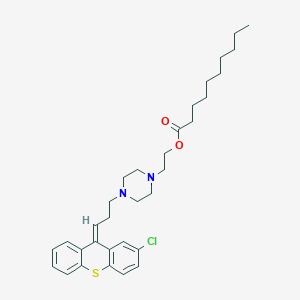
1,1-Dibromo-2-chlorotrifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-chlorotrifluoroethane is a halogenated organic compound with the molecular formula C2Br2ClF3. It is known for its unique chemical properties and is used in various industrial and research applications. The compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its reactivity and versatility in chemical processes .
Vorbereitungsmethoden
1,1-Dibromo-2-chlorotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrifluoroethylene with bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure safety.
Analyse Chemischer Reaktionen
1,1-Dibromo-2-chlorotrifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more oxidized products, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-chlorotrifluoroethane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-chlorotrifluoroethane involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in halogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-2-chlorotrifluoroethane can be compared with other halogenated compounds such as:
1,2-Dibromo-1,1,2,2-tetrachloroethane: This compound has similar halogenation but differs in the arrangement of halogen atoms, leading to different reactivity and applications.
1,1,2,2-Tetrabromoethane: Another halogenated compound with different properties and uses.
1,1,1-Trichloro-2,2,2-trifluoroethane: This compound has a different halogen composition, affecting its chemical behavior and applications.
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and versatility in various chemical processes .
Eigenschaften
IUPAC Name |
1,1-dibromo-2-chloro-1,2,2-trifluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBCSKQROYPMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635210 |
Source


|
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-30-4 |
Source


|
| Record name | 1,1-Dibromo-2-chloro-1,2,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














